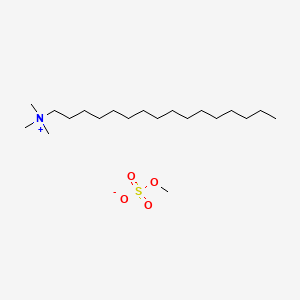![molecular formula C8H7NO2S2 B1213235 2-(Méthylsulfonyl)benzo[d]thiazole CAS No. 7144-49-2](/img/structure/B1213235.png)
2-(Méthylsulfonyl)benzo[d]thiazole
Vue d'ensemble
Description
“Benzothiazole, 2-(methylsulfonyl)-” is a chemical compound with the molecular formula C8H7NO2S2 . It has an average mass of 213.277 Da and a monoisotopic mass of 212.991821 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “Benzothiazole, 2-(methylsulfonyl)-”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Molecular Structure Analysis
The molecular structure of “Benzothiazole, 2-(methylsulfonyl)-” is represented by the formula C8H7NO2S2 .
Physical And Chemical Properties Analysis
“Benzothiazole, 2-(methylsulfonyl)-” has a molecular weight of 213.28 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Médecine
Le 2-(Méthylsulfonyl)benzo[d]thiazole a montré un potentiel dans le domaine médical en raison de sa similitude structurale avec d'autres dérivés du benzothiazole qui présentent des activités pharmacologiques. Il a été constaté que les cycles thiazoliques sont présents dans plusieurs médicaments anticancéreux, tels que la bléomycine, la sulfathiazole, la thiazofurine et le dasatinib . La capacité du composé à agir par modulation de la kinase, inhibition de la polymérisation des microtubules et inhibition de la désacétylase des histones en fait un candidat pour des recherches plus poussées dans le développement d'agents antitumoraux puissants .
Agriculture
En agriculture, les dérivés du benzothiazole ont été explorés pour leur rôle dans la régulation et la protection de la croissance des plantes. Bien que les applications spécifiques du this compound en agriculture ne soient pas largement documentées, ses analogues structuraux sont connus pour posséder des activités biologiques importantes qui pourraient être bénéfiques pour la protection des cultures et l'amélioration des rendements .
Science des matériaux
L'incorporation du this compound dans les matériaux pourrait conduire au développement de nouveaux polymères aux propriétés améliorées. Son potentiel pour créer des matériaux avec une stabilité thermique améliorée, une résistance à la dégradation et des propriétés électroniques uniques est un domaine en pleine exploration .
Science de l'environnement
Les composés du benzothiazole sont souvent étudiés pour leur impact environnemental, en particulier dans le traitement des eaux et le contrôle de la pollution. Le this compound pourrait être étudié pour sa capacité à interagir avec les polluants, contribuant ainsi au développement de méthodes plus efficaces pour détoxifier et purifier les sources d'eau .
Chimie analytique
En chimie analytique, le this compound pourrait servir de réactif ou de motif structural dans la synthèse de molécules plus complexes. Son potentiel d'utilisation en chromatographie, en spectroscopie et comme étalon dans les processus de calibration peut être des domaines d'intérêt majeur .
Pharmacologie
Le potentiel pharmacologique du this compound est notable, compte tenu des activités biologiques des composés contenant du thiazole. Il pourrait être utilisé dans la conception de nouveaux médicaments ayant des propriétés analgésiques et anti-inflammatoires, ainsi que dans l'étude des interactions médicament-récepteur .
Safety and Hazards
Safety data sheets suggest that “Benzothiazole, 2-(methylsulfonyl)-” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Orientations Futures
Recent research has highlighted the synthetic developments of benzothiazole-based compounds, including “Benzothiazole, 2-(methylsulfonyl)-”, for their potential pharmacological properties . This suggests that future research may continue to explore the synthesis of these compounds and their potential applications in medicinal chemistry .
Mécanisme D'action
Mode of Action
It’s worth noting that many benzothiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may interact with its targets in a way that modulates pain and inflammation.
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of similar compounds , it is possible that this compound may affect pathways related to pain perception and inflammation.
Pharmacokinetics
The compound’s physical properties such as its melting point (86-89°c), boiling point (3703±250°C), and density (1440) suggest that it may have good stability and could potentially be absorbed and distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that 2-(Methylsulfonyl)benzo[d]thiazole may have similar effects.
Action Environment
The compound is reported to be soluble in common organic solvents such as alcohols and ketones, but insoluble in water . This suggests that the compound’s action may be influenced by the lipid content of the environment, as it may preferentially partition into lipid-rich environments.
Analyse Biochimique
Biochemical Properties
Benzothiazole, 2-(methylsulfonyl)- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein thiols, where it acts as a selective thiol-blocking reagent . This interaction is crucial in modulating the activity of enzymes that contain cysteine residues in their active sites. By blocking these thiols, Benzothiazole, 2-(methylsulfonyl)- can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Cellular Effects
The effects of Benzothiazole, 2-(methylsulfonyl)- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in oxidative stress responses and apoptosis . Additionally, Benzothiazole, 2-(methylsulfonyl)- can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
At the molecular level, Benzothiazole, 2-(methylsulfonyl)- exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the thiol groups of cysteine residues . This binding prevents the enzyme from performing its catalytic function, leading to a decrease in its activity. Furthermore, Benzothiazole, 2-(methylsulfonyl)- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzothiazole, 2-(methylsulfonyl)- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to Benzothiazole, 2-(methylsulfonyl)- can lead to cumulative effects on cellular function, including increased oxidative stress and apoptosis . These effects are more pronounced in in vitro studies compared to in vivo studies.
Dosage Effects in Animal Models
The effects of Benzothiazole, 2-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound has minimal toxic effects and can modulate enzyme activity and gene expression without causing significant harm . At higher doses, Benzothiazole, 2-(methylsulfonyl)- can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Benzothiazole, 2-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can also affect the levels of various metabolites by modulating the activity of key metabolic enzymes. For instance, it can lead to an increase in the levels of reactive oxygen species (ROS) by inhibiting antioxidant enzymes . This increase in ROS can further influence cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Benzothiazole, 2-(methylsulfonyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This localization is crucial for its activity, as it allows Benzothiazole, 2-(methylsulfonyl)- to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of Benzothiazole, 2-(methylsulfonyl)- is an important aspect of its function. The compound is primarily localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways . Additionally, Benzothiazole, 2-(methylsulfonyl)- can undergo post-translational modifications that direct it to specific subcellular compartments. These modifications can include the addition of targeting signals that facilitate its transport to the mitochondria or other organelles .
Propriétés
IUPAC Name |
2-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOXPLQWARQVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287587 | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7144-49-2 | |
| Record name | 7144-49-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Methylsulfonyl)benzo[d]thiazole interact with proteins in human liver microsomes?
A1: Research indicates that 2-(Methylsulfonyl)benzo[d]thiazole can covalently bind to proteins within human liver microsomes. This interaction was investigated using a shotgun proteomic workflow. The study identified 19 modified peptides, linked to 18 distinct proteins, that were adducted by 2-(Methylsulfonyl)benzo[d]thiazole in human liver microsome incubations. [] Interestingly, this covalent modification was also observed when microsomes were incubated with 2-(Methylthio)benzo[d]thiazole, a parent compound known to be metabolized into 2-(Methylsulfonyl)benzo[d]thiazole within this biological system. [] This finding suggests that the reactive metabolite formed from 2-(Methylthio)benzo[d]thiazole is responsible for the observed protein modifications.
Q2: What is the significance of identifying protein targets of 2-(Methylsulfonyl)benzo[d]thiazole?
A2: Understanding the specific proteins targeted by 2-(Methylsulfonyl)benzo[d]thiazole is crucial for elucidating its potential toxicological effects. Covalent modification of cellular proteins by reactive metabolites can disrupt normal biological processes and potentially lead to adverse drug reactions. Therefore, identifying these protein targets provides valuable insights into the mechanisms of toxicity associated with 2-(Methylsulfonyl)benzo[d]thiazole and related compounds. [] Further research into the functions of these target proteins and the consequences of their modification could contribute to the development of safer drugs and a deeper understanding of drug-induced toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butoxy-7,10-dichlorobenzo[b][1,5]naphthyridine](/img/structure/B1213153.png)












